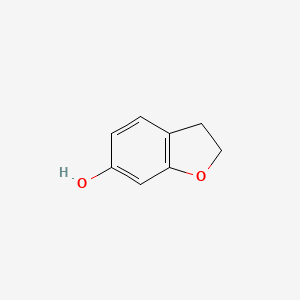
2,3-二氢苯并呋喃-6-醇
概述
描述
2,3-Dihydrobenzofuran is an intermediate formed during the catalytic hydrodeoxygenation of benzofuran . It has been investigated for biotransformation using intact cells of Pseudomonas putida UV4 .
Synthesis Analysis
Synthetic approaches to the 2,3-dihydrobenzofuran ring system have been developed with an emphasis on recently developed methods . A strategy for the preparation of functionalized 2,3-dihydrobenzofuran derivatives involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .Molecular Structure Analysis
The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . Oxygen atoms are adjacent to aromatic systems .Chemical Reactions Analysis
2,3-Dihydrobenzofuran can be produced eco-friendly by fast pyrolysis from Dendrocalamus asper biomass . The highest values of 2,3-dihydrobenzofuran were obtained at the lowest residence time and temperature evaluated .Physical and Chemical Properties Analysis
The physicochemical pharmacokinetics and drug likeness score of 2,3-Dihydrobenzofuran-6-ol have been investigated . It did not violate the “Lipinski five rule” as drugs .科学研究应用
抗菌活性
2,3-二氢苯并呋喃-6-醇:及其衍生物因其作为抗菌剂的潜力而受到研究。 它们在抑制各种病原体(包括真菌、细菌和病毒)的生长方面显示出希望 。 这些化合物已使用分子对接和动力学以及 ADMET(吸收、分布、代谢、排泄和毒性)研究进行评估,以预测其作为药物的功效和安全性 .
药物设计与开发
2,3-二氢苯并呋喃-6-醇的结构特征使其成为药物设计和开发的合适候选者。 研究人员利用这种化合物作为化学支架来设计用于医药应用的小分子文库 。 它的多功能性允许探索各种生物活性,使其成为寻找新治疗剂的宝贵资产 .
分子模型
在分子模型领域,2,3-二氢苯并呋喃-6-醇已被用于理解基因产物的生化操作。 它作为化学家和生物化学家在药物设计中的指南,通过理论和计算过程促进对有机、无机和生物分子的理解 .
药代动力学和药物相似性
2,3-二氢苯并呋喃-6-醇衍生物的药代动力学性质和药物相似性已使用 Molinspiration 在线服务器等在线数据库进行评估。 这些研究通过评估其理化性质和对药物相似性的“Lipinski 五规则”的遵守情况,有助于确定这些化合物作为药物的潜力 .
抗真菌应用
2,3-二氢苯并呋喃-6-醇的特定衍生物在抗真菌应用中显示出潜力。 例如,某些化合物已证明能够与真菌蛋白相互作用,表明其可用于治疗真菌感染 .
抗病毒和抗菌特性
2,3-二氢苯并呋喃-6-醇衍生物与病毒和细菌相关蛋白的结合亲和力表明其作为抗病毒和抗菌剂的潜力。 分子对接研究表明,这些化合物可以有效地结合病原体蛋白的活性残基,这对开发新的药物来对抗病毒和细菌疾病至关重要 .
安全和危害
未来方向
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
作用机制
Target of Action
2,3-Dihydrobenzofuran-6-ol is a benzofuran derivative that has been shown to have strong biological activities . It has been found to have significant cell growth inhibitory effects on different types of cancer cells . The primary targets of 2,3-Dihydrobenzofuran-6-ol are these cancer cells, where it exhibits its anti-tumor activity .
Mode of Action
The mode of action of 2,3-Dihydrobenzofuran-6-ol involves its interaction with its targets, the cancer cells. It has been found to have significant cell growth inhibitory effects . This suggests that 2,3-Dihydrobenzofuran-6-ol interacts with the cellular machinery involved in cell growth and proliferation, leading to the inhibition of these processes .
Biochemical Pathways
Given its anti-tumor activity, it is likely that it affects pathways involved in cell growth and proliferation . The downstream effects of this interaction would be the inhibition of tumor growth and potentially the induction of cell death in the cancer cells .
Result of Action
The result of the action of 2,3-Dihydrobenzofuran-6-ol is the inhibition of cell growth in various types of cancer cells . This leads to the potential reduction in tumor size and could potentially lead to the death of the cancer cells .
Action Environment
The action of 2,3-Dihydrobenzofuran-6-ol can be influenced by various environmental factors. For instance, the presence of other compounds or drugs could potentially affect the efficacy of 2,3-Dihydrobenzofuran-6-ol. Additionally, factors such as pH and temperature could potentially influence the stability of 2,3-Dihydrobenzofuran-6-ol .
生化分析
Biochemical Properties
2,3-Dihydrobenzofuran-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain fungal, bacterial, and viral proteins . The compound exhibits binding affinity to active residues of these proteins, which can be explored through molecular docking and molecular dynamics simulations . These interactions suggest that 2,3-Dihydrobenzofuran-6-ol could be a potential candidate for developing antimicrobial agents.
Cellular Effects
2,3-Dihydrobenzofuran-6-ol affects various types of cells and cellular processes. It has demonstrated significant cell growth inhibitory effects on different cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with specific signaling pathways and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of 2,3-Dihydrobenzofuran-6-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to active sites of target proteins, leading to inhibition of their activity . This binding can be studied using molecular docking techniques, which reveal the potential interactions and binding affinities of 2,3-Dihydrobenzofuran-6-ol with various proteins . Additionally, the compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydrobenzofuran-6-ol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,3-Dihydrobenzofuran-6-ol remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target proteins and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2,3-Dihydrobenzofuran-6-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including cytotoxicity and organ damage . The threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
2,3-Dihydrobenzofuran-6-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Understanding the metabolic pathways of 2,3-Dihydrobenzofuran-6-ol is essential for elucidating its pharmacokinetics and optimizing its therapeutic applications.
Transport and Distribution
The transport and distribution of 2,3-Dihydrobenzofuran-6-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of 2,3-Dihydrobenzofuran-6-ol can affect its bioavailability and therapeutic efficacy, making it important to study its transport mechanisms in detail.
Subcellular Localization
2,3-Dihydrobenzofuran-6-ol exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 2,3-Dihydrobenzofuran-6-ol is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
2,3-dihydro-1-benzofuran-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFNMXBIRZBSFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481776 | |
| Record name | 2,3-dihydrobenzofuran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23681-89-2 | |
| Record name | 2,3-dihydrobenzofuran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
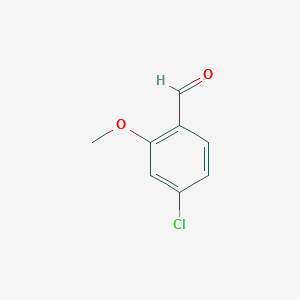

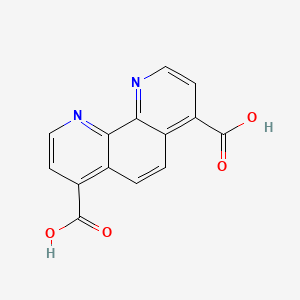
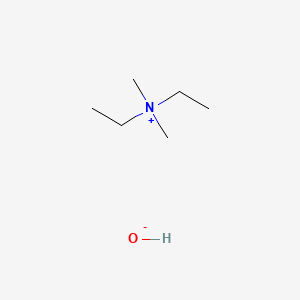
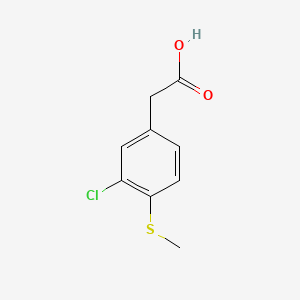


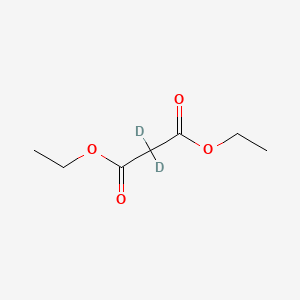
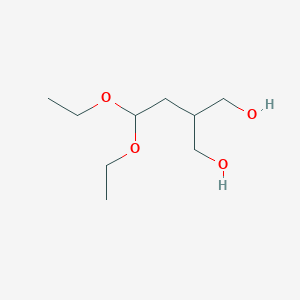

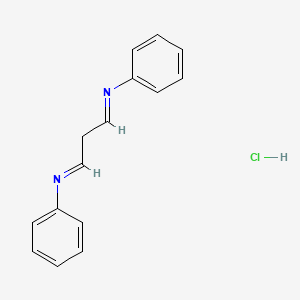
![7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1590473.png)
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1590474.png)

